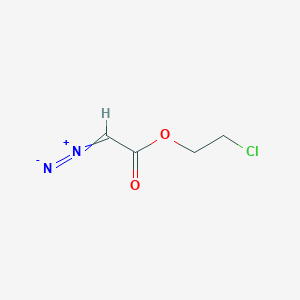
1-(2-Chloroethoxy)-2-diazonioethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethoxy)-2-diazonioethen-1-olate is an organic compound with a unique structure that includes a diazonium group and a chloroethoxy substituent
Méthodes De Préparation
The synthesis of 1-(2-Chloroethoxy)-2-diazonioethen-1-olate typically involves the reaction of 2-chloroethanol with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate chloroethoxyethanol, which then reacts with sodium nitrite to form the diazonium compound. The reaction conditions usually require low temperatures to stabilize the diazonium group and prevent decomposition .
Analyse Des Réactions Chimiques
1-(2-Chloroethoxy)-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The diazonium group can participate in coupling reactions with aromatic compounds to form azo compounds, which are useful in dye synthesis
Applications De Recherche Scientifique
1-(2-Chloroethoxy)-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through diazonium coupling reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethoxy)-2-diazonioethen-1-olate involves the formation of reactive intermediates, such as free radicals or cations, which can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. This reactivity is exploited in various applications, including the synthesis of dyes and the modification of biomolecules .
Comparaison Avec Des Composés Similaires
1-(2-Chloroethoxy)-2-diazonioethen-1-olate can be compared with similar compounds, such as:
1,2-Bis(2-chloroethoxy)ethane: This compound has two chloroethoxy groups and is used in the synthesis of polymers and specialty chemicals.
2-(2-Chloroethoxy)ethanol: This compound is a chloroalkoxy alcohol used as an intermediate in pharmaceutical synthesis.
The uniqueness of this compound lies in its diazonium group, which imparts high reactivity and versatility in chemical reactions, making it valuable in various applications.
Propriétés
Numéro CAS |
77569-95-0 |
|---|---|
Formule moléculaire |
C4H5ClN2O2 |
Poids moléculaire |
148.55 g/mol |
Nom IUPAC |
2-chloroethyl 2-diazoacetate |
InChI |
InChI=1S/C4H5ClN2O2/c5-1-2-9-4(8)3-7-6/h3H,1-2H2 |
Clé InChI |
MBHFFVHCDKCSEB-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















